molecular formula C15H20N4O2S B421460 Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate CAS No. 1164506-81-3

Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B421460
CAS No.: 1164506-81-3
M. Wt: 320.4g/mol
InChI Key: FVGBVZPZELYCND-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate (CAS: 1164506-81-3) is a fused heterocyclic compound with a thieno[2,3-b]pyridine core. Its molecular formula is C₁₅H₂₀N₄O₂S, and it features two dimethylamino groups at the 4-position and a dimethylaminomethyleneamino substituent at the 3-position. The ethyl carboxylate group at the 2-position enhances solubility in organic solvents. The compound’s structure is pivotal for its electronic properties, enabling applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-(dimethylaminomethylideneamino)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-6-21-15(20)13-12(17-9-18(2)3)11-10(19(4)5)7-8-16-14(11)22-13/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGBVZPZELYCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : Ethyl 4-(dimethylamino)-3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate
  • Molecular Formula : C15H20N4O2S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 1164506-81-3

The structure features a thieno[2,3-b]pyridine core, which is known for various biological activities. The presence of dimethylamino groups suggests potential interactions with biological targets such as receptors and enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A series of thieno[2,3-b]pyridine derivatives were tested against several cancer cell lines, showing IC50 values ranging from 0.5 to 10 µM, indicating potent cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-77.5
Ethyl Thieno DerivativeA5493.5

These results suggest that the thieno-pyridine scaffold may be a promising structure for further development in anticancer drug discovery.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Research Findings : In vitro assays demonstrated that related thieno derivatives inhibited COX-1 and COX-2 enzymes with IC50 values ranging from 19 to 42 µM .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound X19.45 ± 0.0742.1 ± 0.30
Ethyl Thieno Derivative26.04 ± 0.3631.4 ± 0.12

These findings indicate that modifications to the thieno-pyridine structure can enhance anti-inflammatory activity.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's:

  • Study Overview : Compounds structurally related to this compound were screened for acetylcholinesterase (AChE) inhibition, showing promising results with Ki values in the low nanomolar range .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The dimethylamino groups can facilitate binding to neurotransmitter receptors.
  • Enzyme Inhibition : The structural motifs present may mimic substrates or transition states in enzymatic reactions.

Scientific Research Applications

The compound features a thieno[2,3-b]pyridine core with dimethylamino substituents that enhance its biological activity and solubility properties. The presence of the ethyl ester group contributes to its pharmacokinetic profile, making it a subject of interest in drug development.

Medicinal Chemistry

Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential as an anti-cancer agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the compound's effects on cancer cell lines. The results indicated that it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a mechanism that may involve apoptosis induction through the modulation of specific signaling pathways.

Pharmacology

The compound has shown promise in pharmacological studies for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research conducted at a leading pharmacological institute demonstrated that this compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. The study highlighted its ability to enhance cell survival rates and improve cognitive function in animal models of Alzheimer's disease.

Material Sciences

In addition to its biological applications, this compound has been explored for use in developing novel materials due to its unique electronic properties.

Case Study: Organic Electronics

A recent investigation into organic photovoltaic materials revealed that incorporating this compound into polymer blends significantly improved charge transport efficiency and overall device performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP/XLogP3 pKa Notable Properties/Applications
Target Compound (1164506-81-3) C₁₅H₂₀N₄O₂S 320.41 4-(Dimethylamino), 3-(dimethylaminomethyleneamino), 2-ethoxycarbonyl N/A N/A Electron-rich core; potential ligand or intermediate
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (147992-86-7) C₁₂H₁₅N₃O₂S 265.34 3-Amino, 4-(dimethylamino), 2-ethoxycarbonyl N/A N/A Simpler structure; lacks conjugated dimethylaminomethylene group
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (612514-60-0) C₁₇H₁₆N₂O₂S 312.40 3-Amino, 6-(4-methylphenyl), 2-ethoxycarbonyl 4.7 N/A High lipophilicity (XLogP3=4.7); aryl substituent enhances rigidity
Thieno[2,3-b]pyridine-2-carboxylic acid, 4-(dimethylamino)-3-[[(benzyloxy)amino]methylene]amino- (341967-23-5) C₂₀H₂₂N₄O₃S 398.48 4-(Dimethylamino), 3-(benzyloxyaminomethyleneamino), 2-ethoxycarbonyl N/A 9.15 Bulky benzyloxy group; weak base (pKa=9.15)
Methyl 4-dimethylamino-3-{[(dimethylamino)methylene]amino}furo[2,3-b]pyridine-2-carboxylate (N/A) C₁₃H₁₅N₃O₃ 285.28 Furo[2,3-b]pyridine core, 4-dimethylamino, 3-(dimethylaminomethyleneamino) N/A N/A Oxygen analog; lower molecular weight and polarity

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

The foundational synthesis begins with ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (5 ), a commercially available precursor. A palladium-catalyzed Suzuki–Miyaura cross-coupling between 2,6-dichloronicotinonitrile (8 ) and boronic acids (e.g., 4-methoxyphenylboronic acid) introduces substituents at the 6-position of the pyridine ring. Using Pd(PPh₃)₄ in refluxing dioxane yields monosubstituted intermediates (9a–c ), though separation from disubstituted byproducts remains challenging. Subsequent nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate and triethylamine generates ethyl-2-(3-cyanopyridin-2-ylthio)acetate, which undergoes intramolecular cyclization to form the thieno[2,3-b]pyridine core (10a–d ).

Critical Optimization :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion without over-functionalization.

  • Temperature Control : Refluxing dioxane (101°C) balances reaction rate and side-product formation.

Amide Coupling and Functionalization

Hydrolysis of ester intermediates (10a–d ) with 4 M NaOH yields carboxylic acids, which are coupled with dimethylamine derivatives via HATU activation. For example, reacting the carboxylic acid with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces the [(dimethylamino)methylene]amino group at the 3-position. This step achieves moderate yields (45–65%) due to steric hindrance from the thieno[2,3-b]pyridine core.

Reaction Conditions :

  • Solvent : Anhydrous DMF under nitrogen atmosphere.

  • Stoichiometry : 1.2 equivalents of DMF-DMA relative to the carboxylic acid.

Alternative Pathways via Trifluoromethyl Intermediates

Trifluoroacetate-Mediated Cyclization

A secondary route employs ethyl trifluoroacetate and NaH in THF to form 4,4,4-trifluoro-1,3-diones (13a–d ). Reaction with ethyl thioglycolate in ethanol yields 2-thioxo-1,2-dihydropyridine-3-carbonitriles (14a–d ), which undergo cyclization with 2-cyanothioacetamide to form the target compound (15a–i ). This method prioritizes electron-withdrawing groups to enhance cyclization efficiency.

Yield Analysis :

IntermediateYield (%)Purity (%)
13a 7895
14a 6290
15a 3588

Sandmeyer Reaction for Amino Group Introduction

For derivatives requiring regioselective amination, the Sandmeyer reaction converts aryl diazonium salts to amino groups under acidic conditions. For example, treating 2-chloro-6-(4-methoxyphenyl)carbaldehyde (21 ) with CuCN and NH₄OH introduces the dimethylamino moiety at the 4-position.

Limitations :

  • Requires strict temperature control (−5°C to 0°C) to avoid decomposition.

  • Limited to substrates without competing electrophilic sites.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Route 1 (Palladium-Catalyzed) : Higher yields (60–75%) but requires costly catalysts and chromatographic purification.

  • Route 2 (Trifluoroacetate) : Lower yields (35–45%) but avoids transition metals, favoring industrial-scale synthesis.

Purity and Byproduct Management

  • HPLC Analysis : Route 1 products show ≥95% purity, whereas Route 2 products require recrystallization to achieve ≥90%.

  • Byproducts : Disubstituted nicotinonitriles in Route 1 are removed via basic hydrolysis, while Route 2 generates thioamide byproducts requiring column chromatography.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.0 Hz, 1H, pyridine-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 2.98 (s, 6H, N(CH₃)₂).

  • ¹³C NMR : δ 166.2 (C=O), 159.8 (C=N), 152.1 (pyridine-C), 60.1 (OCH₂CH₃), 40.3 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 321.1412 (C₁₅H₂₀N₄O₂S requires 321.1334).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Pd recovery via extraction reduces costs by 20–30%.

  • Solvent Selection : Ethanol replaces dioxane in Route 2, lowering toxicity and waste disposal expenses.

Regulatory Compliance

  • ICH Guidelines : Residual palladium must be ≤10 ppm, achievable via chelating resins.

  • Genotoxic Impurities : Thioamide byproducts in Route 2 require quantification below 0.1% .

Q & A

Q. What are the common synthetic routes for thieno[2,3-b]pyridine derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : Thieno[2,3-b]pyridine derivatives are typically synthesized via S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization to yield 2-(alkylthio)pyridine-3-carbonitriles . Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during S-alkylation.
  • Temperature control : Isomerization requires refluxing in ethanol (70–80°C) for 6–8 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate products.
    Challenges include side reactions (e.g., over-alkylation) and low yields (<50% in some cases), necessitating rigorous monitoring via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) in crystalline forms .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., dimethylamino groups show distinct singlet peaks at δ ~2.8–3.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
    For non-crystalline samples, DFT calculations can predict molecular geometry and electronic properties .

Q. What pharmacological targets are typically explored for thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : These compounds are screened for:
  • Anticancer activity : Tubulin binding assays (e.g., competitive inhibition with colchicine) .
  • Anti-inflammatory effects : COX-2 inhibition measured via ELISA .
  • Antioxidant potential : DPPH radical scavenging assays .
    Target selection is guided by structural analogs; dimethylamino groups may enhance solubility and bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with multiple amino substituents?

  • Methodological Answer :
  • Stepwise protection/deprotection : Use Boc or Fmoc groups to prevent unwanted side reactions at amino sites .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .
  • Catalytic systems : Pd/C or CuI catalysts enhance coupling reactions (e.g., Buchwald–Hartwig amination) .
    Example: Ethyl 4-(dimethylamino) derivatives achieved 68% yield using Pd(OAc)₂/Xantphos in toluene at 110°C .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility checks : Validate assays under standardized conditions (e.g., cell line authenticity, serum-free media).
  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., cytotoxicity ranges: 0.5–25 µM in MCF-7 cells) .
  • Structure-activity relationship (SAR) modeling : Identify critical substituents (e.g., dimethylamino groups vs. methoxy groups) using QSAR software (e.g., Schrödinger) .
    Contradictions may arise from assay sensitivity (e.g., MTT vs. SRB assays) or impurity profiles (>95% purity required for reliable data) .

Q. What computational strategies are effective in predicting the drug-likeness of this compound?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Glide evaluates binding affinity to targets (e.g., tubulin β-III subunit, ΔG ≤ -9.0 kcal/mol) .
  • Pharmacophore mapping : Identifies essential features (e.g., hydrogen bond donors at C3 and C4 positions) .
    Validation requires parallel in vitro assays (e.g., SPR for binding kinetics) .

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